molecular formula C15H18BrNO2 B2518131 2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide CAS No. 2175978-81-9

2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Cat. No.: B2518131
CAS No.: 2175978-81-9
M. Wt: 324.218
InChI Key: SCLINUZLWACTMQ-UHFFFAOYSA-N
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Description

2-Bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a benzamide derivative featuring a brominated aromatic ring and a 7-oxaspiro[3.5]nonan-1-yl amine moiety. The spirocyclic ether group introduces conformational rigidity, while the bromine substituent influences electronic properties and reactivity.

Properties

IUPAC Name

2-bromo-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2/c16-12-4-2-1-3-11(12)14(18)17-13-5-6-15(13)7-9-19-10-8-15/h1-4,13H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLINUZLWACTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=CC=CC=C3Br)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves the reaction of 2-bromobenzoyl chloride with 7-oxaspiro[3.5]nonan-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the benzamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of the original compound.

    Oxidation Reactions: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction Reactions: Products typically include primary or secondary amines.

Scientific Research Applications

2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure may enhance its binding affinity and selectivity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Halogen-Substituted Benzamides
  • 2-Chloro-4-fluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide (CAS: 2176124-66-4): Substituents: Cl (ortho), F (para) vs. Br (ortho) in the target compound. Molecular Weight: 297.75 vs. 310.2 (estimated for the bromo analog).
  • spirocyclic ether. Structural Impact: The nitro group introduces strong electron-withdrawing effects, altering reactivity in coupling reactions compared to the spirocyclic amine .
Spirocyclic Amine Derivatives
  • 3-(Methylthio)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide (CAS: 2309308-55-0): Substituent: Methylthio (meta) vs. bromine (ortho). Molecular Weight: 291.4 vs. 310.2. The methylthio group may enhance lipophilicity and metal-binding capacity compared to bromine .
  • 4-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide (PubChem data): Substituent: Methoxy (para) vs. bromine (ortho). Electronic Effects: Methoxy is electron-donating, contrasting with bromine’s electron-withdrawing nature, which could influence amide resonance and stability .
DFT and Stability Studies
  • 2-Bromo/Chloro-N-(pyrazol-4-yl)benzamides :
    • Theoretical studies reveal that bromine’s larger atomic radius increases electrostatic stabilization via hydrogen bonding compared to chlorine.
    • The spirocyclic amine’s rigid structure may further enhance conformational stability .
Melting Points and Solubility
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Melting point = 90°C .

    • The target compound’s bromine and spirocyclic group likely raise its melting point due to increased molecular weight and rigidity.
  • 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)benzamide : Molecular weight = 310 g/mol, similar to the target compound.

    • The pyridinyl amine may improve aqueous solubility relative to the spirocyclic ether .
Bioactivity Insights
  • The spirocyclic group could modulate enzyme binding compared to simpler amines .

Biological Activity

2-bromo-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide (CAS No. 2175978-81-9) is a synthetic compound that has garnered attention due to its potential biological activities. The compound's structural features, including the spirocyclic moiety and bromine substitution, suggest possible interactions with biological targets, making it a subject of interest in medicinal chemistry.

The chemical structure of this compound can be characterized by the following properties:

PropertyValue
Molecular FormulaC16H20BrN2O2
Molecular Weight338.25 g/mol
CAS Number2175978-81-9
SMILESO=C(NC1CC2(C1CC(C2)O)C(=O)C)C(=O)Br)C1=CC=CC=C1

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes in the body. Preliminary studies suggest that compounds with similar structures may exhibit activity against various biological targets, including:

  • Enzymatic Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Modulation : Possible interaction with neurotransmitter receptors, influencing signaling pathways.

Anticancer Activity

Research has indicated that compounds containing spirocyclic structures exhibit anticancer properties. A study evaluating the cytotoxic effects of related compounds showed significant inhibition of cancer cell proliferation in vitro. The mechanisms proposed include:

  • Induction of apoptosis in cancer cells.
  • Disruption of cell cycle progression.
  • Inhibition of angiogenesis.

Neuroprotective Effects

The neuroprotective potential of spirocyclic compounds has been explored in models of neurodegenerative diseases. In vitro assays demonstrated that these compounds could reduce oxidative stress and inflammation, which are critical factors in neurodegeneration.

Case Studies

  • Study on Anticancer Properties :
    • Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
    • Findings : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
  • Neuroprotection Study :
    • Objective : Assess the protective effects against oxidative stress in neuronal cultures.
    • Findings : Significant reduction in reactive oxygen species (ROS) levels was observed, indicating potential for therapeutic application in neurodegenerative disorders.

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